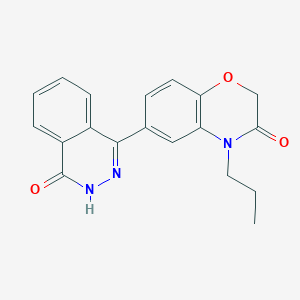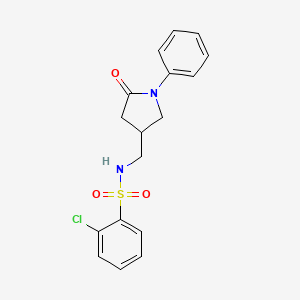![molecular formula C14H12Cl2N4 B2968924 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole CAS No. 1007034-27-6](/img/structure/B2968924.png)
3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole consists of a pyrazole ring fused with an imidazole ring. The dichlorobenzyl group and the methyl substituent are strategically positioned. For a visual representation, refer to the Mol file linked above .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Drug Development
Imidazole derivatives are known for their broad range of pharmacological activities. The presence of imidazole and pyrazole rings in this compound suggests potential applications in drug development. Imidazole compounds have been used in drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties . The dichlorobenzyl group could potentially enhance these properties, making it a candidate for novel therapeutic agents.
Catalysis
The unique structure of this compound, particularly the presence of the imidazole ring, may offer catalytic properties. It could act as a ligand in transition metal complexes, which are widely used in catalysis for organic synthesis. Such catalysts can facilitate a variety of chemical reactions, including those that are challenging to achieve by conventional means.
Biological Studies
Compounds with imidazole and pyrazole structures have been extensively studied for their biological activities. This compound could be used in research to explore new biological pathways and mechanisms . It may also serve as a molecular probe to study enzyme-substrate interactions due to its potential to bind with biological macromolecules.
Antimicrobial Research
Given the antimicrobial properties of imidazole derivatives, this compound could be investigated for its efficacy against resistant strains of bacteria and fungi . Research in this area could lead to the development of new antimicrobial agents that can overcome current challenges in treating infections.
Agricultural Chemistry
Imidazole derivatives have been used in the synthesis of pesticides and herbicides. This compound’s structure suggests potential applications in creating new formulations that are more effective and environmentally friendly .
Antitumor Research
The structural complexity of this compound, with its multiple aromatic rings and heteroatoms, makes it a candidate for antitumor studies. It could be used to design new molecules that target specific pathways in cancer cells .
Chemical Synthesis
This compound could serve as a building block in the synthesis of complex organic molecules. Its reactive sites, such as the imidazole and pyrazole rings, make it a versatile precursor for a wide range of synthetic applications.
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-methyl-4-(1H-pyrazol-5-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-9-18-14(13-5-6-17-19-13)8-20(9)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJEKGHQLLZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)



![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B2968851.png)

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2968853.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)
![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)
![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)